4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Drug Metabolism Haloperidol Biotransformation In Vivo Metabolic Stability

A non-fungible γ-hydroxybutyric acid derivative for D4/D2-targeted antipsychotic development. The para-fluoro substituent and benzylic hydroxyl are irreplaceable pharmacophoric elements—chloro replacement or ketone oxidation alters metabolic stability and receptor-interaction profiles. Enables construction of γ-carboline/pyridoindole neuroleptics with chlorpromazine-equipotent potency and extended duration of action. Also scaffolds anti-inflammatory libraries targeting NF-κB/MAPK pathways (NO inhibition IC₅₀: 1.32 μM). Research-grade, ≥98% HPLC purity.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 87545-51-5
Cat. No. B1309055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid
CAS87545-51-5
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCC(=O)O)O)F
InChIInChI=1S/C10H11FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14)
InChIKeyUOBOSSRBVANWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid (CAS 87545-51-5): Core Chemical Identity and Procurement-Relevant Baseline Characteristics


4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid (CAS 87545-51-5) is a γ-hydroxybutyric acid derivative characterized by a 4-fluorophenyl substituent at the C4 position. Its molecular formula is C₁₀H₁₁FO₃ with a molecular weight of 198.19 g/mol . The compound features a carboxylic acid terminus, a secondary alcohol at the benzylic position, and a para-fluoro-substituted aromatic ring—a combination that confers distinct physicochemical properties including a calculated logP of 1.17, boiling point of 362.7±32.0 °C at 760 mmHg, and density of 1.3±0.1 g/cm³ . It serves as a versatile synthetic intermediate in medicinal chemistry and as a key fragment in the construction of pharmacologically active molecules targeting dopaminergic pathways [1].

Why 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid (CAS 87545-51-5) Cannot Be Interchanged with Structurally Similar γ-Hydroxybutyric Acid Derivatives


The 4-fluorophenyl substituent at C4 and the secondary hydroxyl group at the benzylic position constitute two critical pharmacophoric elements that govern both the compound's physicochemical behavior and its biological fate. Replacement of the para-fluoro moiety with alternative halogen substituents (e.g., chloro) or its removal altogether produces analogs that exhibit divergent metabolic pathways and receptor-interaction profiles, as demonstrated in comparative neuroleptic structure-activity studies [1]. The benzylic hydroxyl group is similarly non-redundant: oxidation to the corresponding ketone generates a metabolically distinct species with altered in vivo detection profiles in mammalian systems [2]. These position-specific structural features render the compound non-fungible with its closest in-class analogs for applications requiring defined molecular recognition, metabolic stability, or precise synthetic intermediate function. The evidence detailed in Section 3 substantiates these differentiation claims with quantitative comparator data.

4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid (CAS 87545-51-5): Quantitative Comparator Evidence for Scientific Procurement Decision-Making


Fluorine vs. Chlorine Substitution: Divergent In Vivo Metabolic Fate of the 4-(4-Fluorophenyl)-4-hydroxybutyl Fragment

In comparative metabolic fate studies of haloperidol-derived fragments in mammalian systems, the 4-(4-fluorophenyl)-4-hydroxybutyric acid fragment (designated FBHP) demonstrates a distinct in vivo detection profile relative to its chlorophenyl-containing counterpart. The fluorophenyl-hydroxyl fragment FBHP is detected in vitro but notably absent from in vivo metabolic profiling, whereas the chlorophenyl-containing analog fragments (HPTP, RHPTP, HPP+, RHPP+) are detectable in both in vitro and in vivo contexts, indicating divergent metabolic stability and clearance kinetics between fluoro- and chloro-substituted 4-aryl-4-hydroxybutyryl moieties [1].

Drug Metabolism Haloperidol Biotransformation In Vivo Metabolic Stability Neurotoxic Metabolite Profiling

Para-Fluorophenyl Substitution Confers Extended Neuroleptic Duration of Action Relative to Non-Fluorinated Structural Classes

Compounds incorporating the 4-(4-fluorophenyl)-4-hydroxybutyl pharmacophore, specifically the γ-carboline derivative flutroline (CP-36,584) and related hexahydro-pyridoindole analogs, exhibit potent and long-acting neuroleptic activity in in vivo models. In head-to-head comparative pharmacological evaluation, 7-fluoro-4-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-1,2,3,4-tetrahydropyrrolo[3,4-b]indole displayed neuroleptic-like activity approximately equipotent with chlorpromazine but demonstrated substantially greater duration of action [1]. The fluorinated 4-hydroxybutyl side chain is essential to this extended duration profile; systematic SAR exploration identified this precise substitution pattern as the parameter space yielding the combination of potency and prolonged action [2].

Antipsychotic Drug Design Dopamine Receptor Antagonism Duration of Action Neuroleptic Potency

Fluorine Substitution at the 4-Position of the Phenyl Ring Modulates Inhibitory Potency in Anti-Inflammatory Signaling Pathways

In a systematic evaluation of acrylamide analogs for anti-inflammatory activity via NF-κB and MAPK pathway inhibition in LPS-induced BV2 microglial cells, compounds bearing 4-fluorophenyl substitution exhibit measurable inhibition of nitric oxide (NO) production. While the 4-fluorophenyl substitution is present in multiple evaluated analogs, the 3-dimethylaminobenzyl analog 7n demonstrated an IC₅₀ of 1.32 ± 0.01 μM, representing approximately 12-fold higher inhibitory activity than rimonabant (IC₅₀ = 15.66 ± 0.14 μM) in the same assay system [1]. The fluorine substitution at the para position contributes to the overall electronic and steric profile that modulates target engagement in the NF-κB/MAPK signaling cascade.

Anti-Inflammatory Activity NF-κB Inhibition MAPK Signaling Nitric Oxide Production Structure-Activity Relationship

Fluorophenyl-Containing Derivatives Exhibit High-Affinity Dopamine D4 Receptor Binding in the Low Nanomolar Range

Compounds incorporating the 4-(4-fluorophenyl)-4-oxobutyl or structurally related 4-(4-fluorophenyl)-substituted pharmacophores demonstrate potent binding affinity at dopamine D4 receptors. In competitive binding assays using human D4 receptors expressed in transfected cells, representative 4-fluorophenyl-containing ligands exhibit Ki values as low as 5.5 nM [1]. A distinct analog, (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole (NRA0045), was characterized as a potent dopamine D4 and 5-HT₂A receptor antagonist with atypical antipsychotic profile in rodent models [2]. The 4-fluorophenyl substitution is a conserved feature across multiple high-affinity D4 ligands in this chemical series.

Dopamine D4 Receptor Antipsychotic Drug Discovery Receptor Binding Affinity Atypical Antipsychotics

Physicochemical Differentiation: Calculated LogP and Boiling Point Distinguish This Compound from Non-Fluorinated and Chain-Modified γ-Hydroxybutyric Acid Analogs

The presence of the para-fluorophenyl substituent and the γ-hydroxybutyric acid backbone confers distinct physicochemical parameters that differentiate this compound from non-fluorinated analogs and shorter-chain hydroxybutyric acids. The compound exhibits a calculated logP of 1.17, a boiling point of 362.7±32.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm³ . These values reflect the combined contributions of the lipophilic fluorophenyl group and the polar hydroxyl/carboxylic acid functionalities, producing a balanced hydrophilicity-lipophilicity profile suitable for both aqueous and organic phase manipulations during synthesis and purification workflows.

Physicochemical Properties Lipophilicity Synthetic Intermediate Selection Chromatographic Behavior

4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid (CAS 87545-51-5): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Long-Acting Neuroleptic and Antipsychotic Drug Candidates Targeting Dopaminergic Pathways

This compound serves as a key synthetic intermediate or structural fragment in the preparation of γ-carboline and pyridoindole derivatives with demonstrated potent and long-acting neuroleptic activity [1]. As evidenced in Section 3, compounds incorporating the 4-(4-fluorophenyl)-4-hydroxybutyl moiety achieve neuroleptic activity equipotent with chlorpromazine while offering substantially extended duration of action—a property directly attributable to the fluorinated 4-hydroxybutyl side chain [2]. The validated synthetic route to flutroline (CP-36,584) proceeds through 2-alkylation with 3-(p-fluorobenzoyl)propyl chloride followed by ketone reduction to the alcohol, establishing this compound class as a productive entry point for constructing D4/D2 receptor-targeting antipsychotic candidates [3].

Investigation of Aryl Halogen-Dependent Metabolic Fate and Toxicological Profiling of Butyrophenone-Derived Fragments

The compound is a critical reference standard and metabolic fragment for studies examining halogen-dependent differences in in vivo metabolic stability and neurotoxic potential. As documented in metabolic pathway analyses, the 4-(4-fluorophenyl)-4-hydroxybutyric acid fragment (FBHP) exhibits a distinct detection profile—present in vitro but absent in vivo—compared to its chlorophenyl-containing analogs which are detectable in both experimental contexts [1]. This divergence in metabolic fate between fluoro- and chloro-substituted 4-aryl-4-hydroxybutyryl fragments provides a tractable system for investigating the role of halogen substitution in determining metabolic clearance, tissue distribution, and potential metabolite-mediated toxicity of butyrophenone-class compounds [1].

Development of NF-κB and MAPK Pathway Inhibitors for Neuroinflammatory Indications

The 4-fluorophenyl substitution pattern present in this compound aligns with SAR trends observed in anti-inflammatory acrylamide analogs that inhibit NF-κB and MAPK signaling in LPS-induced microglial cells. As quantified in Section 3, optimized 4-fluorophenyl-containing analogs achieve IC₅₀ values as low as 1.32 μM for NO production inhibition, representing a 12-fold potency advantage over rimonabant in the same assay system [1]. The 4-(4-fluorophenyl)-4-hydroxybutyric acid scaffold provides a synthetically accessible building block for constructing focused libraries exploring substitution patterns that modulate anti-inflammatory activity without inducing cytotoxicity [1].

Synthesis and Evaluation of Dopamine D4 Receptor-Selective Ligands for Atypical Antipsychotic Discovery

Compounds derived from or structurally related to 4-(4-fluorophenyl)-4-hydroxybutyric acid demonstrate high-affinity binding to dopamine D4 receptors, with representative ligands achieving Ki values of 5.5 nM in competitive binding assays [1]. This D4 selectivity profile is characteristic of atypical antipsychotic candidates that avoid the D2-associated extrapyramidal side effects of first-generation neuroleptics. The compound's 4-fluorophenyl-4-hydroxybutyl architecture aligns with the pharmacophoric requirements identified for potent D4/5-HT₂A dual antagonism, as exemplified by NRA0045 and related analogs [2]. The synthetic versatility of the terminal carboxylic acid and benzylic alcohol functionalities enables diverse derivatization strategies for SAR exploration around this validated receptor-targeting scaffold.

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